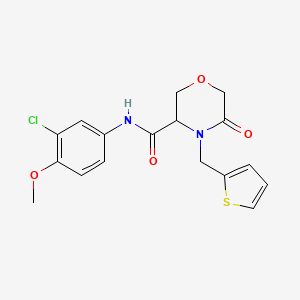

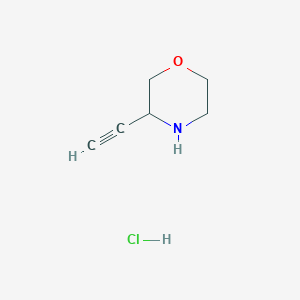

3-Ethynylmorpholine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

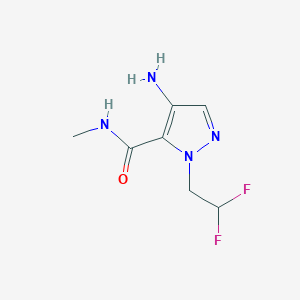

3-Ethynylmorpholine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its unique physical and chemical properties . It has potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent studies . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Molecular Structure Analysis

The morpholine moiety of these molecules has relevant structural characteristics, essentially with the type of hybridization (sp3) of the ring carbons and the inherent flexibility to the molecule, which enables the flipping between the conformers . These heterocyclic compounds present both ether and amine functional groups in positions 1 and 4, respectively .Chemical Reactions Analysis

Most of the chemical reactions of morpholine involve the amine functional group, due to the common chemical inertness of the ethers . A thermochemical study of N-methylmorpholine and N-ethylmorpholine compounds was performed with the purpose of evaluating and understanding the energetic effects inherent to the replacement of the hydrogen of the amino group by an alkyl group in the morpholine scaffold .Scientific Research Applications

Synthesis and Characterization

- 3-Ethynylmorpholine hydrochloride plays a crucial role in the synthesis of various chemical compounds. For example, it is used in the synthesis of neurokinin-1 receptor antagonists, which have potential applications in treating emesis and depression (Harrison et al., 2001).

- It also contributes to the synthesis of quinazolinone Schiff base derivatives, which show significant anticancer activity, particularly against MCF-7 cells (Zahedifard et al., 2015).

Antimicrobial and Anticancer Properties

- Studies have revealed the potential of compounds synthesized using 3-Ethynylmorpholine hydrochloride in antimicrobial applications. For instance, thiomorpholine derivatives demonstrate significant antimicrobial activity (Kardile & Kalyane, 2010).

- Additionally, fluoroquinolones analogs, synthesized under specific conditions involving 3-Ethynylmorpholine hydrochloride, show considerable antibacterial activity against various microorganisms (Prasad et al., 2017).

Pharmaceutical Research

- In pharmaceutical research, 3-Ethynylmorpholine hydrochloride is utilized in synthesizing compounds with potential therapeutic applications. For instance, morpholinoacetic acid ortho-toluidide and its derivatives, synthesized using this compound, show promising anti-arrhythmic and antifibrillatory activities (Gashkova et al., 2017).

Chemical Analysis and Pharmacology

- This compound is also significant in the chemical analysis of pharmaceutical preparations. It plays a role in the electrophoretic and gas-chromatographic analysis of various pharmaceutical compounds (Burykin et al., 2014).

- Furthermore, derivatives of 3-Ethynylmorpholine hydrochloride, such as morpholine hydrochloride salts, are studied for their antidepressive activity, indicating its relevance in mental health research (Yuan, 2012).

Future Directions

The future directions of research into 3-Ethynylmorpholine hydrochloride and similar compounds could involve the development of cost-effective and efficient hydrogen production technologies . This would require a significant amount of study, especially in terms of optimizing the operation parameters affecting the hydrogen output .

properties

IUPAC Name |

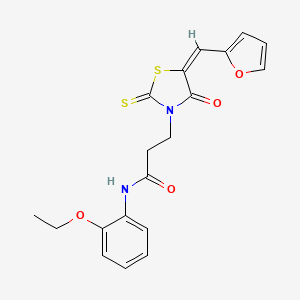

3-ethynylmorpholine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c1-2-6-5-8-4-3-7-6;/h1,6-7H,3-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEWWVVUAKCNGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1COCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynylmorpholine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chlorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2377205.png)

![3-(4-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B2377210.png)

![2-[(1,3-Thiazol-5-yl)methoxy]pyrazine](/img/structure/B2377217.png)

![4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B2377221.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2377222.png)

![5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole](/img/structure/B2377225.png)